2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxypropyl)acetamide
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Overview
Description
2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE is a complex organic compound featuring a triazoloquinazoline scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes nitration, cyclization, and substitution reactions. For instance, the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one is a common step in the preparation of intermediates .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for nitration, sodium methoxide for methoxylation, and various catalysts for cyclization reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically yields nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases
Mechanism of Action
The mechanism of action of 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to alterations in cellular processes and, ultimately, therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Penoxsulam: 2-(2,2-Difluoroethoxy)-N-(5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide.
N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amines: These compounds share a similar triazoloquinazoline scaffold and have been studied for their anti-HIV, antitubercular, and antibacterial properties.
Uniqueness
What sets 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. Its potential as a multi-target inhibitor makes it a promising candidate for further research and development in various fields.
Properties
Molecular Formula |
C23H24N6O6S |
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Molecular Weight |
512.5 g/mol |
IUPAC Name |
2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C23H24N6O6S/c1-33-10-4-9-24-20(30)13-36-23-25-17-12-19(35-3)18(34-2)11-16(17)22-26-21(27-28(22)23)14-5-7-15(8-6-14)29(31)32/h5-8,11-12H,4,9-10,13H2,1-3H3,(H,24,30) |
InChI Key |
HDWDMFPXCHPSJP-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)C4=CC=C(C=C4)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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